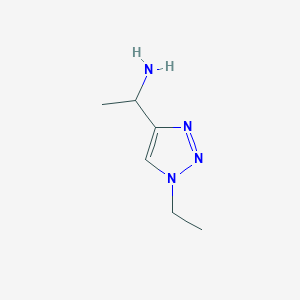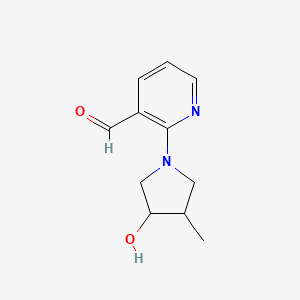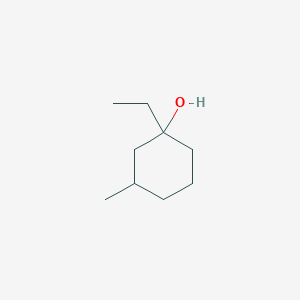
1-Ethyl-3-methylcyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-3-methylcyclohexan-1-ol is an organic compound belonging to the class of cyclohexanols It is characterized by a cyclohexane ring substituted with an ethyl group and a methyl group, along with a hydroxyl group (-OH) attached to the first carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-methylcyclohexan-1-ol can be synthesized through several methods. One common approach involves the hydrogenation of 1-ethyl-3-methylcyclohexene in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. Another method includes the reduction of 1-ethyl-3-methylcyclohexanone using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale hydrogenation processes. These processes utilize continuous flow reactors and advanced catalytic systems to ensure high yield and purity of the final product. The choice of catalyst and reaction conditions is optimized to achieve efficient conversion and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-3-methylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 1-ethyl-3-methylcyclohexanone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to 1-ethyl-3-methylcyclohexane using strong reducing agents like hydrogen gas (H2) in the presence of a metal catalyst.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with metal catalysts
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: 1-Ethyl-3-methylcyclohexanone
Reduction: 1-Ethyl-3-methylcyclohexane
Substitution: 1-Ethyl-3-methylcyclohexyl chloride
Wissenschaftliche Forschungsanwendungen
1-Ethyl-3-methylcyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-ethyl-3-methylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence various biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-3-methylcyclohexan-1-ol can be compared with other similar compounds, such as:
1-Methylcyclohexanol: Similar structure but lacks the ethyl group, leading to different chemical and physical properties.
3-Methylcyclohexanol: Lacks the ethyl group and has the hydroxyl group on the third carbon, resulting in different reactivity.
Cyclohexanol: The simplest form with only a hydroxyl group attached to the cyclohexane ring
Uniqueness: The presence of both ethyl and methyl groups in this compound imparts unique steric and electronic effects, influencing its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
IUPAC Name |
1-ethyl-3-methylcyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-3-9(10)6-4-5-8(2)7-9/h8,10H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOSOCLEZSERQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCC(C1)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
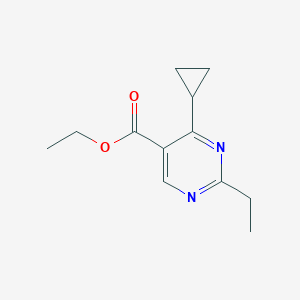

![Ethyl 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate](/img/structure/B13161398.png)

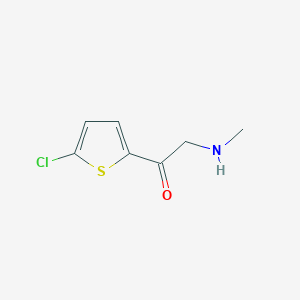
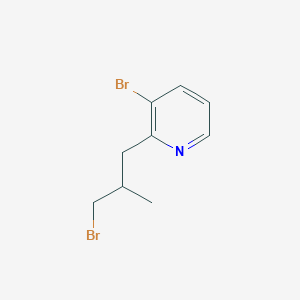
![1-butyl-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13161428.png)


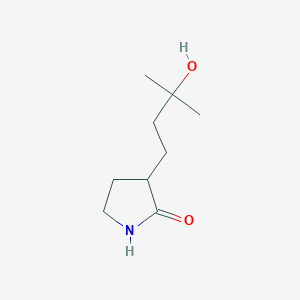
![1-[3-(1-Methyl-1H-pyrazol-5-yl)phenyl]ethan-1-one](/img/structure/B13161449.png)
![Benzyl N-[8-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-yl]carbamate](/img/structure/B13161454.png)
